molecular formula C8H15NO2S B2358508 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide CAS No. 1823248-86-7

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Cat. No.: B2358508
CAS No.: 1823248-86-7
M. Wt: 189.27
InChI Key: CFLVTJPZKNBKHR-UHFFFAOYSA-N
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Description

8-Thia-1-azaspiro[4This compound is a derivative of thiaazabicyclo[4.4.0]decane and is known for its distinctive spirocyclic framework, which contributes to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide typically involves the reaction of 1,3-dithiolane with 1,3-diaminopropane, followed by oxidation with hydrogen peroxide. This method allows for the formation of the spirocyclic structure with the incorporation of sulfur and nitrogen atoms. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide leads to the formation of the dioxide derivative.

Scientific Research Applications

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide has a wide range of scientific research applications:

    Anticancer Activity: Derivatives of this compound have been synthesized and evaluated for their anticancer activity against various human cancer cell lines.

    Antiviral Properties: Certain derivatives have demonstrated inhibitory effects on human coronavirus and influenza virus replication.

    Radioprotective Potential: Related derivatives have shown potential radioprotective properties against lethal doses of X-radiation in mice.

    Drug Discovery and Development:

Mechanism of Action

The mechanism of action of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various biological molecules, leading to its observed biological activities. For example, some derivatives act as influenza virus fusion inhibitors by interfering with the viral fusion process.

Comparison with Similar Compounds

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide can be compared with other similar spirocyclic compounds, such as:

    1-Thia-4-azaspiro[4.5]decan-3-one derivatives: These compounds have shown antiviral activity against human coronavirus and influenza virus.

    7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride: This derivative has demonstrated radioprotective properties.

    Thiazolopyrimidine and 1,3,4-thiadiazole compounds: These derivatives have been evaluated for their anticancer activity.

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-12(11)6-3-8(4-7-12)2-1-5-9-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLVTJPZKNBKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=O)(=O)CC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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